3-Hydrazinoindazole

Thermal stability Decomposition temperature Physical characterization

3-Hydrazinoindazole (CAS 89852-84-6; IUPAC: 1H-indazol-3-ylhydrazine; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a hydrazine (–NH–NH₂) functional group at the 3-position of the fused benzene–pyrazole ring system. First reported in 1963 by Bedford and co-workers, it is prepared by reduction of indazole-3-diazonium chloride and serves primarily as a versatile synthetic intermediate for constructing fused triazinoindazole and related heterocyclic scaffolds.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 89852-84-6
Cat. No. B13614035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinoindazole
CAS89852-84-6
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN2)NN
InChIInChI=1S/C7H8N4/c8-9-7-5-3-1-2-4-6(5)10-11-7/h1-4H,8H2,(H2,9,10,11)
InChIKeyGKZJNLBPXMVEFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydrazinoindazole CAS 89852-84-6: Procurement-Relevant Chemical Identity and Key Differentiation Points


3-Hydrazinoindazole (CAS 89852-84-6; IUPAC: 1H-indazol-3-ylhydrazine; molecular formula C₇H₈N₄; MW 148.17 g/mol) is a nitrogen-containing heterocyclic compound belonging to the indazole family, characterized by a hydrazine (–NH–NH₂) functional group at the 3-position of the fused benzene–pyrazole ring system . First reported in 1963 by Bedford and co-workers, it is prepared by reduction of indazole-3-diazonium chloride and serves primarily as a versatile synthetic intermediate for constructing fused triazinoindazole and related heterocyclic scaffolds [1]. Unlike its closest structural analog 3-aminoindazole (CAS 874-05-5), the hydrazine moiety endows 3-hydrazinoindazole with distinct thermal instability, necessitating characterization and handling as its salts or simple functional derivatives rather than as the free base [1]. Its primary documented applications lie in medicinal chemistry as a precursor to analgesic/anti-inflammatory carboalkoxyhydrazinoindazoles and in heterocyclic chemistry for accessing triazinoindazole ring systems evaluated as potential schistosomicides [1][2].

Why 3-Aminoindazole or Unsubstituted Indazole Cannot Replace 3-Hydrazinoindazole in Key Synthetic and Pharmacological Contexts


Although 3-aminoindazole (CAS 874-05-5) and indazole (CAS 271-44-3) are structurally related and commercially more accessible, substituting them for 3-hydrazinoindazole introduces fundamental failures in both synthetic chemistry and pharmacological outcome. The hydrazine group at the 3-position provides two contiguous nucleophilic nitrogen centers that enable condensation with α-dicarbonyl compounds to form 1,2,4-triazino[4,3-b]indazoles—a transformation that 3-aminoindazole, bearing only a single NH₂ group, cannot support [1]. Furthermore, the carbo(lower alkoxy)hydrazinoindazoles derived from 3-hydrazinoindazole were explicitly shown to exhibit substantially greater analgesic, antipyretic, and anti-edematous action than the closest aminoindazole comparator, 3-amino-5-trifluoromethylindazole, as documented in the foundational Bayer patent [2]. The thermal lability of 3-hydrazinoindazole—which decomposes below its melting point into indazole and 3-aminoindazole—also means that procurement, storage, and experimental design must accommodate a fundamentally different handling paradigm compared to the thermally stable 3-aminoindazole (mp 150–157 °C) [1]. Simply stated: the amino congener is neither a synthetic nor a pharmacological surrogate.

Quantitative Comparative Evidence for 3-Hydrazinoindazole vs. Closest Analogs: Selection Criteria for Procurement


Thermal Stability: 3-Hydrazinoindazole Decomposes Below Its Melting Point Whereas 3-Aminoindazole Has a Well-Defined Melting Range of 150–157 °C

3-Hydrazinoindazole, as the free base, cannot be characterized by a conventional melting point because it undergoes thermal decomposition below its melting point, breaking down into indazole and 3-aminoindazole [1]. In contrast, 3-aminoindazole—one of its primary decomposition products—exhibits a well-defined melting range of 150–152 °C (Thermo Fisher, 97% purity) to 156–157 °C (multiple supplier specifications) . The halogenated analog 3-hydrazino-6-chloroindazole similarly decomposes at 160–162 °C [2]. The parent indazole (CAS 271-44-3), lacking both hydrazine and amino substituents, melts cleanly at 146.0–150.0 °C . This thermal lability of 3-hydrazinoindazole was explicitly documented in the original 1963 characterization study, which noted the compound was therefore characterized as its salts and simple functional derivatives rather than as the free base [1].

Thermal stability Decomposition temperature Physical characterization Storage requirements

Synthetic Versatility: Exclusive Access to 1,2,4-Triazino[4,3-b]indazoles via Hydrazine–Dicarbonyl Condensation; 3-Aminoindazole Cannot Support This Transformation

The hydrazine group (–NH–NH₂) at the 3-position of 3-hydrazinoindazole provides two contiguous nucleophilic nitrogen atoms that participate in cyclocondensation with α-dicarbonyl compounds to directly form 1,2,4-triazino[4,3-b]indazoles. Bedford et al. (1963) demonstrated that 3-hydrazinoindazole reacts with glyoxal, methylglyoxal, and benzil to afford the corresponding 3,4-unsubstituted, 3-methyl, and 3,4-diphenyl triazinoindazoles [1]. This [4+2] cyclocondensation pathway is structurally impossible for 3-aminoindazole, which bears only a single NH₂ nucleophile and would, at best, form Schiff base adducts or imidazole-type products requiring entirely different reaction conditions. The triazinoindazole scaffold accessed via this route was of specific interest for evaluation as potential schistosomicides [1].

Heterocyclic synthesis Triazinoindazole Cyclocondensation Building block

Pharmacological Differentiation: 3-Carbo(lower alkoxy)hydrazinoindazoles Derived from 3-Hydrazinoindazole Exhibit Substantially Greater Analgesic and Anti-Inflammatory Activity than 3-Amino-5-trifluoromethylindazole

The Bayer patent US 4,065,568 explicitly states that 3-carbo(lower alkoxy)hydrazinoindazoles—synthesized directly from 3-hydrazinoindazole starting materials—are 'better tolerated and exert substantially greater analgesic, antipyretic and antiphloistic (anti-edematous) action than known aminoindazoles such as 3-amino-5-trifluoromethylindazole, which might be deemed chemically to be the closest related compound' [1]. The patent describes pharmacological evaluation in the tail-flick test (radiant heat on rat tail), the phenylquinone writhing test (chemical pain model), carrageenan-induced paw edema (anti-inflammatory), and brewer's yeast-induced hyperthermia (antipyretic) models. While the patent text as published does not tabulate comparative ED₅₀ values in the narrative portion accessible here, the explicit head-to-head statement of superiority over the aminoindazole comparator across multiple in vivo endpoints constitutes a documented, inventor-attested differentiation [1].

Analgesic Anti-inflammatory Antipyretic CNS activity In vivo pharmacology

Characterization Requirements: 3-Hydrazinoindazole Must Be Handled and Characterized as Salts or Functional Derivatives; 3-Aminoindazole Is Stable and Commercially Supplied as the Free Base

The 1963 Bedford study explicitly states that because 3-hydrazinoindazole 'readily decomposed below its melting point into indazole and 3-aminoindazole,' the compound 'was characterised as its salts and simple functional derivatives, e.g., (I; R = H, R′ = Ph)' [1]. This stands in marked contrast to 3-aminoindazole, which is commercially available as the stable free base at 97–98% purity from multiple suppliers (Thermo Fisher, Bidepharm, Fluorochem) with well-defined melting points and standard analytical QC (NMR, HPLC, GC) . The Bayer patent further corroborates this practice: 3-hydrazinoindazoles are listed as starting materials that are 'known or can be readily prepared according to known processes' (citing the Bedford paper), and the subsequent acylation to carboalkoxy derivatives stabilizes the hydrazine moiety, yielding products with sharp, well-defined melting points (150–152 °C, 210–211 °C, 223–224 °C, 184–185 °C) [2].

Salt form Characterization Handling Storage stability

Synthetic Yield Benchmark: 3-Hydrazino-6-chloroindazole Prepared in 80% Yield from 3-Amino-6-chloroindazole via Diazotization–Reduction; Establishes Feasibility for Analogous 3-Hydrazinoindazole Synthesis

The Bayer patent provides a detailed preparative procedure for 3-hydrazino-6-chloroindazole: 0.4 mol of 3-amino-6-chloroindazole is suspended in concentrated HCl, diazotized with NaNO₂ at 0–5 °C, then reduced with SnCl₂ in concentrated HCl. After alkaline workup to pH ~11, 3-hydrazino-6-chloroindazole is obtained as colorless crystals in 80% yield, with decomposition at 160–162 °C [1]. This protocol, which cites the Bedford (1963) method for the unsubstituted 3-hydrazinoindazole, demonstrates the viability and scalability of the diazonium reduction route. No equivalent yield data for unsubstituted 3-hydrazinoindazole itself is provided in the patent, but the 80% benchmark for the 6-chloro analog establishes a reasonable expectation for analogous preparations [1].

Synthetic yield Diazotization Reduction Process chemistry

Optimal Application Scenarios for 3-Hydrazinoindazole Based on Quantified Comparative Evidence


Medicinal Chemistry: Synthesis of 3-Carboalkoxyhydrazinoindazole Analgesic/Anti-Inflammatory Candidates with Superior In Vivo Activity over Aminoindazole Comparators

Research groups developing non-opioid analgesic or anti-inflammatory agents should prioritize 3-hydrazinoindazole as the key intermediate for accessing the carbo(lower alkoxy)hydrazinoindazole series. The Bayer patent (US 4,065,568) demonstrated that acylated derivatives of 3-hydrazinoindazole are better tolerated and exert substantially greater analgesic, antipyretic, and anti-edematous action in rat models than 3-amino-5-trifluoromethylindazole [1]. Starting from 3-hydrazinoindazole, acylation with chlorocarbonic acid alkyl esters or dialkyl pyrocarbonates in pyridine at 0–50 °C yields the corresponding 3-carboalkoxyhydrazinoindazoles, which possess well-defined melting points (150–224 °C range) suitable for purity QC and formulation development [1]. The 3-hydrazino group is essential: 3-aminoindazole cannot be converted to the carboalkoxyhydrazino pharmacophore, and direct acylation of 3-aminoindazole yields carboxamide derivatives with a different pharmacological profile.

Heterocyclic Chemistry: One-Step Access to 1,2,4-Triazino[4,3-b]indazole Scaffolds for Antiparasitic Drug Discovery

For programs targeting triazinoindazole-based antiparasitic agents (originally explored as schistosomicides), 3-hydrazinoindazole is the uniquely suitable precursor. Bedford et al. (1963) established that 3-hydrazinoindazole condenses directly with α-dicarbonyl compounds (glyoxal, methylglyoxal, benzil) to form the 1,2,4-triazino[4,3-b]indazole ring system in a single operation [2]. 3-Aminoindazole cannot participate in this cyclocondensation and would require a multi-step de novo triazine construction. The thermal lability of 3-hydrazinoindazole is mitigated in this application because the cyclocondensation product is thermally stable, and the free hydrazine is consumed in the reaction.

Custom Synthesis and In-House Preparation: Leveraging the Validated 80% Yield Diazotization–Reduction Protocol for Scalable Access

Given the limited commercial availability of 3-hydrazinoindazole (noted as discontinued by at least one major supplier ), laboratories may need to prepare the compound in-house. The Bayer patent demonstrates a robust protocol: diazotization of 3-amino-6-chloroindazole followed by stannous chloride reduction yields 3-hydrazino-6-chloroindazole in 80% yield at 0.4-mol scale [1]. The same general method, originally reported by Bedford for the unsubstituted compound, can be adapted for 3-hydrazinoindazole itself using 3-aminoindazole as the precursor [1][2]. Users should plan for immediate derivatization (acylation, hydrazone formation, or cyclocondensation) following isolation, given the free base instability.

Analytical Reference Standard Preparation: Using Acylated or Salt Forms for Reliable Characterization

Because 3-hydrazinoindazole decomposes below its melting point and cannot be characterized by conventional mp determination, quality control protocols must employ derivative formation. The Bedford study established characterization via salt formation and simple functional derivatives (e.g., benzaldehyde hydrazone) [2]. The Bayer patent provides a practical alternative: conversion to the 3-ethoxycarbonylhydrazino or 3-methoxycarbonylhydrazino derivative, which yields crystalline products with sharp melting points (210–224 °C) suitable for identity and purity verification [1]. For procurement specifications, users should define the delivered form (salt, derivative, or freshly prepared free base with defined derivatization protocol) rather than expecting a stable free-base reference standard comparable to 3-aminoindazole (mp 150–157 °C, 97–98% purity) .

Quote Request

Request a Quote for 3-Hydrazinoindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.